2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound is a thienopyrimidine derivative characterized by a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Key structural features include:
- 4-Methoxyphenyl group: Attached at the 3rd position, the methoxy group enhances electron-donating effects, influencing reactivity and binding affinity .
- Tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold: This fused bicyclic system provides rigidity and may enhance metabolic stability compared to non-fused pyrimidine analogs .
Thienopyrimidine derivatives are widely studied for antimicrobial , hypolipidemic , and kinase-inhibitory activities .
Properties
CAS No. |
477330-87-3 |
|---|---|
Molecular Formula |
C24H20Cl2N2O2S2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S2/c1-30-17-10-8-16(9-11-17)28-23(29)21-18-4-2-3-5-20(18)32-22(21)27-24(28)31-13-14-6-7-15(25)12-19(14)26/h6-12H,2-5,13H2,1H3 |
InChI Key |
AIXBBPATUMOEHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=C(C=C4)Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the dichlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylsulfanyl Group
Key Observations :
- Halogen Effects : Chlorine and bromine substituents enhance lipophilicity and may improve membrane permeability . Fluorine, as in the 2-chloro-6-fluoro analog, can reduce metabolic oxidation .
Variations at the 3rd Position
Key Observations :
- Methoxy vs. Ethoxy : Ethoxy groups (e.g., in 4-ethoxyphenyl analogs) may prolong metabolic half-life due to slower demethylation compared to methoxy .
- Non-Aromatic Substituents: Ethyl groups at the 3rd position (e.g., 3-ethyl derivatives) reduce aromatic stacking but may improve solubility .
Antimicrobial Activity
- Target Compound: Expected activity against Gram-positive bacteria (based on thienopyrimidine SAR) .
- Analog with 3-Bromobenzylsulfanyl : Exhibited MIC values of 8 µg/mL against S. aureus due to bromine’s polarizability enhancing membrane disruption .
- 3-Amino-2-sulfanyl Derivatives: Schiff base analogs showed 75% inhibition of C. albicans at 50 µg/mL, attributed to thiol-mediated enzyme inhibition .
Hypolipidemic Activity
- LM-1554 (2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one): Reduced LDL by 40% in rodent models .
- Target Compound : Dichlorobenzyl group may enhance HMG-CoA reductase binding vs. LM-1554, though in vivo data are lacking .
Biological Activity
The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities.
- Molecular Formula : C26H22Cl2N4O3S2
- Molecular Weight : 573.51 g/mol
- CAS Number : 305375-63-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it could inhibit the proliferation of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| HepG2 | 7.5 | Cell cycle arrest |
| A549 | 6.0 | Apoptosis induction |
Antibacterial Activity
The compound has also shown promising antibacterial properties. It was tested against Gram-positive and Gram-negative bacteria, with notable efficacy against drug-resistant strains. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.5 µg/mL |
Anti-inflammatory Activity
Preliminary studies suggest that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In vitro assays indicated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in stimulated macrophages.
Case Studies
- Cytotoxicity in Cancer Cells : In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Antibacterial Efficacy : Another study focused on the antibacterial activity of the compound against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics.
- Inflammation Modulation : A recent investigation into its anti-inflammatory effects revealed that treatment with the compound led to decreased levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
